molecular formula C7H13NO3S B2742950 1-(Ethanesulfonyl)piperidin-4-one CAS No. 476373-84-9

1-(Ethanesulfonyl)piperidin-4-one

Cat. No.: B2742950
CAS No.: 476373-84-9
M. Wt: 191.25
InChI Key: SRCGRZUZEHMMRG-UHFFFAOYSA-N
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Description

Overview of Piperidinone Derivatives as Versatile Chemical Scaffolds

Piperidinone derivatives, which feature a six-membered ring containing a nitrogen atom and a ketone functional group, are a significant class of heterocyclic compounds. ontosight.ainih.gov Their rigid, yet modifiable, structure makes them ideal scaffolds in medicinal chemistry for the development of a wide range of therapeutic agents. ontosight.aigoogle.com The piperidine (B6355638) core is a common motif in numerous pharmaceuticals and natural products. nih.gov The presence of the ketone group in piperidinones offers a reactive site for various chemical transformations, allowing for the synthesis of diverse and complex molecular architectures. d-nb.info These derivatives have been investigated for a multitude of pharmacological activities, including their potential use in treating neurological disorders and as anti-inflammatory and analgesic agents. ontosight.ainih.gov

Significance of Sulfonyl-Substituted Nitrogen Heterocycles in Synthetic Strategies

The incorporation of a sulfonyl group onto a nitrogen-containing heterocycle can significantly influence the molecule's chemical and physical properties. thieme-connect.comnih.gov The strong electron-withdrawing nature of the sulfonyl group can activate the heterocyclic ring, making it more susceptible to certain chemical reactions. wiley-vch.de This feature is often exploited in synthetic strategies to facilitate the construction of complex molecules. thieme-connect.com Furthermore, the sulfonyl group can serve as a key pharmacophore, a part of a molecule that is responsible for its biological or pharmacological interactions. N-sulfonyl heterocycles are utilized in the synthesis of a variety of compounds, including those with potential applications as immunosuppressive agents. google.com

Positioning of 1-(Ethanesulfonyl)piperidin-4-one within Related Chemical Building Blocks

This compound distinguishes itself as a bifunctional building block. It combines the structural features of a piperidinone with the electronic influence of an ethanesulfonyl group. This unique combination makes it a valuable intermediate in multi-step synthetic sequences. For instance, the ketone functionality can be a handle for introducing further molecular complexity, while the N-sulfonyl group modulates the reactivity of the piperidine nitrogen. This compound and its derivatives are part of a larger family of substituted piperidines that are instrumental in the synthesis of novel compounds with potential therapeutic applications, such as σ1 receptor ligands with antiproliferative properties. d-nb.info

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for its application in organic synthesis. These characteristics dictate its reactivity, solubility, and handling.

PropertyValue
Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
CAS Number 476373-84-9
Appearance Not specified in available data
Purity Typically available at ≥97%

This data is compiled from publicly available chemical supplier information. calpaclab.com

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperidin-4-one with ethanesulfonyl chloride. This reaction is a standard method for the N-sulfonylation of secondary amines.

A general procedure for the synthesis of N-sulfonyl heterocycles involves the reaction of the parent heterocycle with a sulfonyl chloride in the presence of a base. organic-chemistry.org This method is applicable to a wide range of nitrogen-containing heterocycles. thieme-connect.com

Precursor/ReagentRole
Piperidin-4-oneStarting material, provides the piperidinone core
Ethanesulfonyl chlorideReagent, introduces the ethanesulfonyl group
Base (e.g., triethylamine (B128534), pyridine)Acid scavenger, neutralizes the HCl byproduct
Solvent (e.g., dichloromethane, acetonitrile)Reaction medium

Chemical Reactions and Synthetic Utility

This compound serves as a versatile intermediate in organic synthesis. The ketone functional group can undergo a variety of chemical transformations, including:

Reductive amination: Reaction with an amine in the presence of a reducing agent to form N-substituted 4-aminopiperidine (B84694) derivatives.

Wittig reaction: Reaction with a phosphonium (B103445) ylide to form an alkene, allowing for carbon chain extension. d-nb.info

Aldol condensation: Reaction with an aldehyde or ketone to form a β-hydroxy ketone, which can be a precursor to α,β-unsaturated ketones.

Grignard reaction: Reaction with an organomagnesium halide to form a tertiary alcohol.

The N-ethanesulfonyl group is generally stable under these conditions but can be removed under specific reducing conditions if desired.

Applications in the Synthesis of Complex Molecules

The utility of this compound is demonstrated in its use as a building block for more complex and potentially biologically active molecules. For example, derivatives of this compound have been explored in the synthesis of pyrrolo[2,3-d]pyrimidine compounds, which have been investigated as inhibitors of protein kinases like Janus Kinase 3 (JAK3). google.com These inhibitors have potential applications as immunosuppressive agents. google.com

Target Compound ClassSynthetic Utility of this compound
Pyrrolo[2,3-d]pyrimidine derivativesServes as a key intermediate in the synthesis of potent and selective JAK3 inhibitors. google.com
Substituted 4-aminopiperidinesThe ketone can be converted to an amine, which is a common scaffold in medicinal chemistry.
Spirocyclic compoundsThe ketone can be a starting point for the construction of spirocyclic systems.

Structural and Conformational Analysis

Properties

IUPAC Name

1-ethylsulfonylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCGRZUZEHMMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethanesulfonyl Piperidin 4 One and Its Precursors

Strategies for Piperidin-4-one Ring Formation

The construction of the piperidin-4-one scaffold is a pivotal step in the synthesis of 1-(ethanesulfonyl)piperidin-4-one. Various synthetic routes have been developed to achieve this, each with its own advantages and limitations. These strategies often involve the formation of the heterocyclic ring through condensation, cyclization, or multicomponent reactions.

Mannich Condensation Approaches to Piperidin-4-one Scaffolds

The Mannich reaction is a classic and widely utilized method for the synthesis of piperidin-4-one derivatives. rdd.edu.iqbiomedpharmajournal.orgresearchgate.netnih.gov This reaction typically involves the condensation of a primary amine or ammonia (B1221849), an aldehyde, and a ketone with two enolizable protons. rdd.edu.iqbiomedpharmajournal.orgresearchgate.netnih.gov A well-known variation is the Petrenko-Kritschenko piperidone synthesis, which employs an alkyl-1,3-acetonedicarboxylate, an aldehyde (like benzaldehyde), and an amine. wikipedia.orgwikipedia.org

The general mechanism involves the formation of an iminium ion from the amine and aldehyde, which then reacts with the enol form of the ketone to yield a Mannich base. Subsequent intramolecular cyclization and dehydration lead to the formation of the piperidin-4-one ring. The reaction is often carried out in a one-pot fashion, making it an efficient route to highly substituted piperidinones. rdd.edu.iqbiomedpharmajournal.org For instance, the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) has been successfully used to synthesize a series of 2,6-diaryl-3-methyl-4-piperidones. biomedpharmajournal.orgresearchgate.netnih.gov

The versatility of the Mannich condensation allows for the introduction of a wide range of substituents on the piperidin-4-one ring by varying the starting aldehyde and ketone. rdd.edu.iqresearchgate.net This adaptability is crucial for creating diverse libraries of compounds for drug discovery.

Cyclization Reactions for Piperidin-4-one Core Synthesis

Cyclization reactions represent another fundamental approach to constructing the piperidin-4-one core. These methods can be broadly categorized into intramolecular and intermolecular strategies.

Intramolecular cyclization involves the formation of the piperidine (B6355638) ring from a single linear precursor containing both the nitrogen atom and the necessary carbon chain. nih.gov One such method is the Dieckmann condensation of aminodicarboxylate esters, which, after hydrolysis and decarboxylation, yields 4-piperidones. dtic.milresearchgate.net This approach is a cornerstone in the synthesis of this heterocyclic system.

Other intramolecular strategies include radical cyclizations and aza-Prins cyclizations. For example, the halo-aza-Prins cyclization of N-(3-halobut-3-en-1-yl)-4-methylbenzenesulfonamide with an aldehyde, catalyzed by In(OTf)3, efficiently produces 4,4-dihalopiperidine derivatives, which can then be converted to piperidin-4-ones. rsc.org Additionally, photochemical [2+2] intramolecular cycloaddition of dienes can yield bicyclic piperidinones that are subsequently reduced to the desired piperidine core. nih.gov

A rhodium-catalyzed cascade reaction involving the 1,2-aryl/alkyl migration and annulation of an α-imino carbene has also been developed for the synthesis of piperidin-4-one derivatives. researchgate.net This method is noted for its high efficiency and broad substrate scope. researchgate.net

Intermolecular cyclizations involve the assembly of the piperidin-4-one ring from two or more separate components. nih.gov These reactions often fall under the category of annulation reactions, where a new ring is fused onto an existing structure. A notable example is the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, which proceeds through a reductive transamination process to afford N-aryl piperidines. acs.org This method highlights the use of readily available starting materials to construct the piperidine skeleton.

Reductive Amination Routes to Substituted Piperidines and Piperidinones

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is a key strategy for synthesizing substituted piperidines, which can be precursors to or derivatives of piperidinones. nih.govresearchgate.net This two-step process involves the initial reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.nettandfonline.com

This approach is particularly valuable for creating N-substituted piperidines. tandfonline.com For instance, the reductive amination of piperidines with various aldehydes using borane-pyridine complex as the reducing agent has proven to be an effective method. tandfonline.com A significant advantage of this method is its compatibility with a range of functional groups. tandfonline.com

Intramolecular reductive amination of dicarbonyl compounds is a powerful tool for accessing the piperidine skeleton. chim.it This "double reductive amination" approach has been successfully applied to sugar-derived dicarbonyls to produce polyhydroxylated piperidines. chim.it The choice of amine and the stereochemistry of the starting dicarbonyl allow for a high degree of control over the final product's structure.

Multicomponent Reactions for Piperidinone Scaffold Assembly

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like piperidinones in a single step from three or more starting materials. acs.orghse.ru The Petrenko-Kritschenko piperidone synthesis is a classic example of a multicomponent reaction that assembles the piperidinone ring from an acetonedicarboxylate, an aldehyde, and an amine. wikipedia.orgwikipedia.org

More contemporary MCRs have been developed to generate highly substituted piperidinones with significant stereocontrol. For example, a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, ammonium acetate, and dialkyl malonates has been shown to produce polysubstituted 2-piperidinones with high stereoselectivity. acs.org Another four-component synthesis utilizes dicyano-substituted olefins, aromatic aldehydes, pyridinium ylides, and ammonium acetate to stereoselectively form piperidin-2-ones bearing three stereogenic centers. hse.ru These MCRs exemplify the power of this strategy to rapidly build molecular complexity from simple and readily available starting materials. acs.org

Green Chemistry Approaches in Piperidinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like piperidinones to reduce environmental impact. nih.gov Traditional methods often rely on harsh conditions and hazardous reagents. Modern approaches seek to develop more efficient and environmentally benign alternatives. One such approach involves moving away from the classical Dieckman condensation, which has known limitations. figshare.com

A notable green chemistry strategy for N-substituted piperidones has been developed, which presents significant advantages over older methods. nih.govfigshare.com This methodology has been applied to the synthesis of various piperidone and piperidine derivatives. researchgate.net Another green approach utilizes amino acids, such as aspartic acid, as a substitute for ammonia in the synthesis of the piperidone ring, which is a common practice in both laboratory and industrial settings. researchgate.net These methods aim to improve atom economy, reduce waste, and utilize less toxic materials.

Introduction of the Ethanesulfonyl Moiety

The defining feature of this compound is the ethanesulfonyl group attached to the piperidine nitrogen. This is typically achieved through direct sulfonylation or by converting other sulfur-containing functional groups.

The most direct method for introducing the ethanesulfonyl group is the N-sulfonylation of a piperidin-4-one intermediate. This reaction involves treating piperidin-4-one or its hydrochloride salt with ethanesulfonyl chloride in the presence of a base. The base, commonly a tertiary amine like triethylamine (B128534) or a stronger base like sodium hydride, serves to neutralize the hydrochloric acid generated during the reaction. nih.gov

The general reaction is as follows: Piperidin-4-one reacts with ethanesulfonyl chloride, resulting in the formation of this compound. lookchem.com This type of sulfonylation is a well-established method for creating sulfonamides from secondary amines and is widely used in the synthesis of various N-sulfonylated piperidine derivatives. nih.govnih.gov The reaction is typically carried out in an inert solvent, such as methylene (B1212753) dichloride or tetrahydrofuran (B95107) (THF), under controlled temperature conditions to manage reactivity and minimize side products. nih.gov

Table 1: Typical Reagents and Conditions for N-Sulfonylation

Component Role Common Examples
Piperidine Source Starting material Piperidin-4-one, Piperidin-4-one hydrochloride
Sulfonylating Agent Provides the sulfonyl group Ethanesulfonyl chloride, Methanesulfonyl chloride
Base Acid scavenger Triethylamine, Sodium Hydride (NaH) nih.gov

| Solvent | Reaction medium | Dichloromethane (DCM), Tetrahydrofuran (THF) nih.gov |

This table is generated based on analogous chemical reactions and general principles.

Functional group interconversion (FGI) offers alternative pathways to introduce the sulfonyl group. slideshare.net These strategies can be particularly useful if the direct N-sulfonylation is problematic or if the starting materials for an alternative route are more readily available. One common FGI strategy is the oxidation of a corresponding N-ethanesulfenyl or N-ethanesulfinyl piperidinone. For instance, a sulfide (B99878) can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone using appropriate oxidizing agents like hydrogen peroxide or peracids. The reactivity of sulfur-containing functional groups varies significantly, from nucleophilic sulfinates to the electrophilic sulfonyl halides, allowing for diverse synthetic manipulations. researchgate.net Such interconversions are a fundamental tool in organic synthesis for accessing a wide range of functionalized molecules. ub.eduorganic-chemistry.orgvanderbilt.edu

Optimization of Reaction Conditions and Yields in this compound Synthesis

The progress of the N-sulfonylation reaction is often monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of byproducts. Purification of the final product is commonly achieved through column chromatography on silica (B1680970) gel or by recrystallization to isolate the compound with high purity. A multi-parameter optimization approach is often necessary to develop a robust and scalable process for producing highly potent and selective compounds. nih.gov

Table 2: Parameters for Reaction Optimization

Parameter Influence on Reaction Typical Adjustments
Temperature Affects reaction rate and selectivity. Reactions may be run at 0°C to room temperature (25°C) to control exothermic processes and prevent side reactions.
Solvent Influences solubility of reagents and reaction pathway. Aprotic solvents like THF, DCM, or DMF are common. nih.govnii.ac.jp
Base Strength Determines the rate of deprotonation and can influence side reactions. A choice between a mild base (e.g., triethylamine) and a strong base (e.g., NaH) can be critical. nih.gov
Stoichiometry The ratio of reactants can maximize the conversion of the limiting reagent. A slight excess of the sulfonyl chloride may be used to ensure complete reaction of the piperidinone.

| Purification Method | Determines the final purity of the product. | Column chromatography or recrystallization are standard methods. researchgate.net |

This table is generated based on analogous chemical reactions and general principles of organic synthesis.

Stereochemical Control in this compound Synthesis and Derivatives

The parent compound, this compound, is achiral and therefore does not present stereochemical challenges in its direct synthesis. However, for derivatives of this compound that possess stereocenters, controlling the stereochemistry becomes a critical aspect of the synthesis. chemrevlett.com The piperidine ring itself can exist in different conformations, such as a chair or boat form, and the orientation of substituents (axial vs. equatorial) can be influenced by the synthetic route. chemrevlett.com

For the synthesis of chiral piperidine derivatives, stereoselective methods are employed. These can include the use of chiral catalysts, chiral auxiliaries, or starting with a chiral precursor. nih.govnih.gov For example, gold-catalyzed cyclization reactions have been developed for the modular and stereoselective synthesis of substituted piperidin-4-ols, which are precursors to other functionalized piperidines. nih.gov Such methods allow for the creation of specific stereoisomers, which is often essential in medicinal chemistry where different isomers can have vastly different biological activities.

Chemical Reactivity and Transformations of 1 Ethanesulfonyl Piperidin 4 One

Reactions at the Carbonyl Group (C-4)

The ketone functionality at the C-4 position serves as a primary hub for chemical reactions, paving the way for the synthesis of a wide variety of derivatives.

The carbonyl group of 1-(ethanesulfonyl)piperidin-4-one readily engages in condensation reactions with a range of nucleophiles, leading to the formation of diverse derivatives. A significant application of this reactivity is in the creation of spirocyclic compounds. For instance, its reaction with specific isocyanates in the presence of a base like potassium tert-butoxide results in the formation of spiro-oxazolidinone derivatives. nih.gov This transformation is a critical step in synthesizing potent antagonists for the P2X7 receptor. google.com

Another key derivatization is the formation of oximes. The reaction of this compound with hydroxylamine (B1172632) hydrochloride, typically in the presence of a base such as sodium acetate (B1210297), yields the corresponding 1-(ethylsulfonyl)piperidin-4-one oxime. google.comcdnsciencepub.com This oxime can then undergo further transformations, such as the Beckmann rearrangement, to produce lactams. masterorganicchemistry.com

The reduction of the C-4 carbonyl to a hydroxyl group is a fundamental transformation that produces 1-(ethanesulfonyl)piperidin-4-ol. rsc.org This conversion can be accomplished using various reducing agents, with the choice of reagent often dictating the stereochemistry of the resulting alcohol. whiterose.ac.uklibretexts.org Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.netmasterorganicchemistry.comumn.edu The resulting alcohol, 1-(ethanesulfonyl)piperidin-4-ol, is a vital intermediate for further functionalization, such as in the synthesis of substituted piperidines. rsc.org For example, it is utilized in the preparation of 4-amino-1-(ethanesulfonyl)piperidine derivatives, which have been investigated as potential dipeptidyl peptidase IV (DPP-IV) inhibitors. cymitquimica.com

Reactions at the Piperidine (B6355638) Ring (α, β, γ to Nitrogen)

The piperidine ring itself is amenable to a variety of reactions, though the presence of the electron-withdrawing ethanesulfonyl group on the nitrogen atom significantly impacts its reactivity. nih.gov

The reactivity of the piperidine ring in this compound is modulated by the sulfonyl group. While direct electrophilic additions to the ring are not typical, the carbons alpha to the carbonyl group (C-3 and C-5) have increased acidity. This makes them susceptible to deprotonation and subsequent reaction with electrophiles. Nucleophilic additions to the ring system are less common unless a prior functionalization step introduces a suitable electrophilic center.

The carbon atoms within the piperidine ring can be functionalized through various synthetic routes. nih.govd-nb.info The positions alpha to the carbonyl group (C-3 and C-5) are particularly ripe for functionalization due to the heightened acidity of the α-protons. researchgate.netresearchgate.net This characteristic allows for reactions like alkylations and aldol-type condensations following deprotonation with an appropriate base. These positions can be specifically targeted to introduce substituents that can alter the biological activity of the resulting molecules. For instance, the functionalization at the C-3 position of the piperidinone ring has been exploited in the synthesis of various kinase inhibitors. nih.gov

Transformations Involving the Ethanesulfonyl Group

The ethanesulfonyl group is generally robust and stable under a variety of reaction conditions, which makes it an effective protecting group for the piperidine nitrogen. However, it can be cleaved under harsh conditions. More frequently, any transformations involving this group are part of a deliberate synthetic plan. While the ethanesulfonyl group itself is not usually modified, its strong electron-withdrawing nature is a critical factor in the reactivity of the rest of the molecule, influencing the acidity of the α-carbons and the reactivity of the carbonyl group.

Reactions at the Sulfonyl Moiety

The N-ethanesulfonyl group in this compound is a sulfonamide linkage. Sulfonamides are known for their considerable stability, rendering them effective as protecting groups for amines under a wide array of synthetic conditions. orgsyn.orgwikipedia.org The ethanesulfonyl group, similar to the more common methanesulfonyl (mesyl) group, is generally robust and resistant to cleavage by many reagents.

Direct nucleophilic substitution at the sulfur atom of an alkanesulfonyl group attached to a secondary amine is not a common transformation. These groups are typically installed to remain intact throughout a synthetic sequence. However, when removal is necessary, harsh conditions are often required. For instance, related sulfonamides can be cleaved using strong reducing agents like lithium aluminum hydride or through dissolving metal reductions (e.g., sodium in liquid ammonia). wikipedia.org The stability of the N-SO₂ bond makes the ethanesulfonyl group a reliable protecting moiety, ensuring that reactions can be selectively directed towards other functional groups within the molecule, primarily the ketone at the C-4 position.

Influence of the Sulfonyl Group on Ring Reactivity

The ethanesulfonyl group exerts a significant electronic influence on the piperidine ring. As a potent electron-withdrawing group, it decreases the electron density on the nitrogen atom. This has two major consequences:

Deactivation of the Nitrogen: The nitrogen lone pair is delocalized into the sulfonyl group, making it significantly less nucleophilic and basic than a typical secondary amine. This prevents common amine reactions like alkylation or acylation at the nitrogen under standard conditions and stabilizes the ring against oxidative processes.

Activation of α-Protons: The electron-withdrawing nature of the N-sulfonyl group increases the acidity of the protons on the carbons adjacent to the nitrogen (C-2 and C-6). More significantly for this molecule, it influences the reactivity of the C-4 ketone and the adjacent methylene (B1212753) protons (C-3 and C-5). The protons at the C-3 and C-5 positions are activated, facilitating their removal by a base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

Furthermore, the bulky and stereoelectronically demanding sulfonyl group can influence the conformational preference of the piperidine ring and affect the stereochemical outcome of reactions at the C-4 carbonyl group by directing the approach of incoming reagents.

Derivatization Strategies for Expanding Molecular Diversity

This compound is a valuable starting material for creating diverse molecular libraries, primarily through transformations involving the ketone functionality and the activated α-carbons.

A primary derivatization pathway involves the conversion of the C4-ketone into other functional groups. Two common and powerful methods for this are reductive amination and the Wittig reaction.

Reductive Amination

Reductive amination is a highly effective method for converting the ketone into a secondary or tertiary amine, a crucial functional group in many pharmacologically active compounds. d-nb.info The reaction proceeds via the initial formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced in situ by a reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is a frequently used reagent for this transformation due to its mildness and selectivity. nii.ac.jpnih.gov

Reaction: Ketone + Amine → [Imine/Iminium Ion] → Amine

Reagents: Primary or secondary amine, Sodium Triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). nii.ac.jp

This strategy allows for the introduction of a wide variety of substituents at the C-4 position, significantly expanding the structural diversity of the piperidine scaffold.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, enabling the conversion of the C4-carbonyl group into a carbon-carbon double bond (an exocyclic methylene group). organic-chemistry.orgmnstate.edulibretexts.org This reaction involves a phosphorus ylide, which attacks the ketone to form an oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and a phosphine (B1218219) oxide byproduct. mnstate.edulibretexts.org

Reaction: Ketone + Phosphorus Ylide → Alkene + Triphenylphosphine oxide

Reagents: A phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) and a strong base (e.g., n-butyllithium) to generate the ylide. mnstate.edu

This method is invaluable for creating compounds where the piperidine ring is attached to a double-bonded moiety, which can then be subjected to further functionalization. Studies on related N-protected piperidin-4-ones have used this reaction to introduce C2 chains that are subsequently converted into aminoethyl groups. d-nb.infonih.gov

Table 1: Derivatization of the C4-Ketone
Reaction TypeDescriptionTypical ReagentsProduct Type
Reductive AminationConverts the ketone to a secondary or tertiary amine.R¹R²NH, NaBH(OAc)₃4-Amino-piperidine derivatives
Wittig ReactionConverts the ketone to an alkene.Ph₃P=CHR, Base (e.g., n-BuLi)4-Alkylidene-piperidine derivatives

Formation of α,β-Unsaturated Systems and Conjugate Addition

The protons alpha to the carbonyl group (at C-3 and C-5) can be removed to form an enolate, which can then be used in further reactions. A key strategy involves the oxidation of the N-sulfonyl piperidone to create an α,β-unsaturated ketone (a dihydropyridinone). This transformation has been successfully achieved for N-tosyl piperidin-4-one using reagents like iodoxybenzoic acid (IBX). d-nb.infonih.gov The resulting vinylogous amide is an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles to introduce substituents at the C-3 position.

Alkylation and Spirocycle Formation

The activated methylene groups adjacent to the ketone also allow for direct alkylation via enolate intermediates. Stork enamine alkylation is another powerful method used with related N-Boc-piperidin-4-ones to introduce alkyl chains at the C-3 position. nih.gov

Furthermore, the ketone functionality serves as a handle for the construction of spirocyclic systems, where the C-4 carbon becomes the single atom connecting the piperidine ring to a new ring. unimi.it Spirocycles are of great interest in drug discovery due to their rigid, three-dimensional structures. The synthesis of spiro compounds can be achieved through multi-component reactions involving the piperidin-4-one, an activated methylene compound (like malononitrile), and another cyclic component, often catalyzed by a base like piperidine. unimi.itresearchgate.net Another approach involves the reaction of the ketone with allyl bromide in the presence of zinc, followed by oxidative cyclization to form spirocyclic tetrahydrofurans. researchgate.net

Table 2: Advanced Derivatization Strategies
StrategyDescriptionKey Intermediates/ReactionsResulting Structures
Conjugate AdditionFormation of an α,β-unsaturated ketone followed by nucleophilic addition at the β-position.Oxidation (e.g., with IBX) to dihydropyridinone; Michael addition.3-Substituted piperidine derivatives
α-AlkylationIntroduction of alkyl groups at the C-3 position.Enolate formation; Stork enamine alkylation.3-Alkyl-piperidin-4-ones
SpirocyclizationConstruction of a new ring attached at the C-4 position.Multi-component reactions; Barbier-type reaction followed by cyclization.Spirocyclic piperidines

Spectroscopic and Structural Elucidation Methodologies for 1 Ethanesulfonyl Piperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(ethanesulfonyl)piperidin-4-one in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the connectivity and chemical environment of each atom can be obtained. ipb.ptresearchgate.net

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are used to assign them to their respective positions in the molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the ethyl group and the piperidine (B6355638) ring. The ethyl group protons would appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to coupling with each other. The piperidine ring protons would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The protons on the carbons adjacent to the nitrogen and the carbonyl group would be shifted downfield due to the electron-withdrawing effects of these functional groups.

To facilitate the assignment of proton resonances, techniques such as 2D NMR experiments are often employed. ipb.pt

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Ethyl -CH₃ ~1.3 Triplet
Ethyl -CH₂- ~3.0 Quartet
Piperidine H-2, H-6 ~3.6 Multiplet

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the piperidone ring is expected to have the most downfield chemical shift, typically in the range of 200-210 ppm. The carbons of the piperidine ring attached to the nitrogen (C-2 and C-6) would appear in the range of 40-50 ppm, while the other piperidine ring carbons (C-3 and C-5) would be found further upfield. The carbons of the ethanesulfonyl group would also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (C-4) ~207
Piperidine C-2, C-6 ~45
Piperidine C-3, H-5 ~38
Ethanesulfonyl -CH₂- ~48

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Advanced NMR Techniques for Conformational and Stereochemical Analysis

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for the complete structural elucidation of this compound.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the piperidine ring and the ethyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the signals in both ¹H and ¹³C NMR spectra.

HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the ethanesulfonyl group to the piperidine nitrogen.

NOESY provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the substituents. ipb.ptresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. researchgate.nethoriba.com

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) group and the sulfonyl (S=O) group. The C=O stretch of the ketone is typically observed in the region of 1700-1725 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group in the ethanesulfonyl moiety would appear in the ranges of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Additionally, C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ region. vscht.czlibretexts.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, would also provide characteristic signals for the C-S and S=O bonds, complementing the information obtained from the IR spectrum. horiba.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Ketone (C=O) Stretch 1700-1725 Strong
Sulfonyl (S=O) Asymmetric Stretch 1350-1300 Strong
Sulfonyl (S=O) Symmetric Stretch 1160-1120 Strong
Alkane (C-H) Stretch 2850-3000 Medium-Strong
C-N Stretch 1250-1020 Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of this compound by analyzing its fragmentation pattern. rsc.orgneu.edu.tr

In a typical electron ionization (EI) mass spectrum, the molecule would be ionized to form a molecular ion (M⁺), the peak of which would correspond to the molecular weight of the compound (191.25 g/mol ). calpaclab.com This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. savemyexams.comsavemyexams.com

The fragmentation pattern can provide valuable structural information. For instance, common fragmentation pathways for piperidin-4-one derivatives involve cleavage of the piperidine ring. The loss of the ethyl group or the entire ethanesulfonyl group would also lead to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition. nih.gov

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Structure/Identity
191 [M]⁺ (Molecular Ion)
162 [M - C₂H₅]⁺
98 [M - SO₂C₂H₅]⁺
93 [SO₂C₂H₅]⁺
69 [C₄H₅O]⁺

Note: The relative abundance of these fragments can provide further insight into the stability of different parts of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Table 5: List of Compounds Mentioned

Compound Name
This compound
1-[4-(4-Chlorobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-yl]piperidin-4-ol
N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl4-piperidinecarboxamide
1-[1-(Methanesulfonyl)piperidin-4-yl]ethan-1-one
1-(4-Methanesulfonylphenyl)piperidin-4-one
1-Isopropyl 1, 2, 4-triazolium trifluoromethanesulfonate
1-Isopropyl 1, 2, 4-triazolium methanesulfonate
1-Isopropyl 1, 2, 4-triazolium phenylsulfonate
2-phenyl-2, 3-dihydroquinazolin-4(1H)-one
{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine
4-Amino-2-(1-methanesulfonylpiperidin-4-yl)amino)pyrimidin-5-ylmethanone
N-methylpiperidin-4-one-O-benzyloximes
N-nitroso-t(3)-isopropyl-r(2),c(6)-bis(p-halophenyl)piperidin-4-ones
N-benzylated 3,5-diakyl-2,6-diarylpiperidin-4-ones
2,6-bis(4-ethoxyphenyl)-3,5-dimethylpiperidin-4-one
(2-mesityl-1H-inden-3-yl) dicyclohexyl phosphine (B1218219)
2-(3-sulfonatomesityl)-5-sulfonatoindenyl) dicyclohexylphosphine (B1630591) hydrate (B1144303) sodium salt
1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-one
ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate
N-{1-[n-(4,5-Dichloro-2-Hydroxyphenyl)glycyl]piperidin-4-Yl}ethanesulfonamide
1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione
2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione
(E)-2-(3-chloropyrazin-2-yl)-1-(3-ethyl-2, 6-diphenyl piperidin-4-ylidene) hydrazine
4-(1-pyrrolidinyl)piperidine
spiro[2.4]heptadiene-4,6

Analysis of Conformational Preferences of the Piperidinone Ring

The six-membered piperidin-4-one ring is not planar and can, in principle, adopt several conformations, including the chair, boat, and twist-boat forms. However, extensive studies on piperidine and its derivatives have shown that the chair conformation is generally the most stable due to its minimization of torsional and steric strain. asianpubs.org

For this compound, the piperidinone ring is expected to predominantly adopt a chair conformation . This preference is driven by the staggering of adjacent C-H bonds, which minimizes eclipsing interactions. In related N-substituted piperidin-4-ones, such as N-acyl and N-alkyl derivatives, the chair conformation is consistently observed as the most stable arrangement in both solution and the solid state. researchgate.net The presence of the sp²-hybridized carbonyl carbon at the 4-position can lead to a slight flattening of the ring in that region compared to a perfect cyclohexane (B81311) chair.

While the chair form is the most stable, dynamic interconversion between the two possible chair conformations can occur in solution, a process known as ring inversion. The energy barrier for this process would be influenced by the nature of the N-substituent.

Table 1: Predicted Geometrical Parameters for the Chair Conformation of the this compound Ring

ParameterPredicted Value
C2-N1-C6 Bond Angle~112°
C2-C3-C4 Bond Angle~110°
C4-C5-C6 Bond Angle~110°
C-N-S Bond Angle~118°
O=S=O Bond Angle~120°
Dihedral Angle (C6-N1-C2-C3)~55°
Dihedral Angle (N1-C2-C3-C4)~-53°

Note: These values are predictions based on data from analogous structures and may vary slightly in the actual molecule.

Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Forms

In the solid state, the spatial arrangement of this compound molecules is dictated by intermolecular forces, with hydrogen bonding playing a crucial role in the formation of a stable crystal lattice. Although the molecule lacks classical hydrogen bond donors like N-H or O-H groups, it can participate in weaker C-H···O hydrogen bonds.

In the crystal lattice of similar heterocyclic ketones, it has been observed that C-H···O hydrogen bonds can lead to the formation of specific supramolecular synthons, such as dimers or extended chains. researchgate.net For this compound, it is plausible that intermolecular C-H···O hydrogen bonds form between the piperidinone ring protons (e.g., at C2, C3, C5, and C6) and the carbonyl and sulfonyl oxygen atoms of neighboring molecules.

For instance, a common motif involves the formation of a centrosymmetric dimer through C-H···O=C hydrogen bonds. Additionally, the sulfonyl oxygens can participate in forming a more complex, three-dimensional network. The specific nature of this network, including the formation of chains, sheets, or more intricate architectures, would be determined by the most efficient packing arrangement that maximizes these stabilizing interactions.

The study of the supramolecular assembly is critical as the crystal packing can influence the physicochemical properties of the solid material, such as its melting point, solubility, and stability.

Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound

Donor (D)Acceptor (A)D-H···A Distance (Å) (Predicted)D-H···A Angle (°) (Predicted)
C(α to N)-HO=C2.2 - 2.6140 - 170
C(β to N)-HO=C2.3 - 2.7130 - 160
C(α to N)-HO=S2.2 - 2.6140 - 170
C(ethyl)-HO=C2.4 - 2.8120 - 150
C(ethyl)-HO=S2.4 - 2.8120 - 150

Note: These parameters represent typical ranges for such interactions and the actual values would be determined by single-crystal X-ray diffraction analysis.

Computational and Theoretical Investigations of 1 Ethanesulfonyl Piperidin 4 One

Molecular Modeling and Conformational Analysis

Molecular modeling of 1-(Ethanesulfonyl)piperidin-4-one focuses on understanding its three-dimensional structure and the various conformations it can adopt. The piperidin-4-one ring is a flexible six-membered heterocycle. Its conformational landscape is typically dominated by a low-energy chair conformation, which minimizes angle and torsional strain. Other possible, higher-energy conformations include the boat, twist-boat, and half-chair forms.

The substitution at the nitrogen atom with an ethanesulfonyl group introduces specific steric and electronic effects that influence the conformational equilibrium of the piperidine (B6355638) ring. In related N-sulfonyl piperidine derivatives, the piperidine ring has been shown to adopt a stable chair conformation nanobioletters.com. Theoretical calculations, often performed using semi-empirical or ab initio methods, can determine the relative energies of these different conformers. ethz.ch For instance, in studies of similar cyclic compounds, the energy differences between conformers can be small (less than 2 kcal/mol), suggesting that the molecule may be conformationally flexible at ambient temperatures. ethz.ch

Conformational analysis of related N-acylhydrazone derivatives has been successfully performed using a combination of NMR spectroscopy and Density Functional Theory (DFT) calculations, confirming the presence of specific diastereomers and identifying the most stable conformations in solution. nih.gov A similar approach for this compound would involve calculating the potential energy surface by systematically rotating the bonds associated with the ethanesulfonyl group to identify the global energy minimum and key low-energy conformers.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. While specific DFT studies on this compound are not prevalent in the literature, analysis of analogous N-sulfonyl piperidine compounds provides a clear framework for how such an investigation would proceed. nanobioletters.comcolab.wsresearchgate.net

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and compute a range of electronic properties. nanobioletters.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a related compound, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), the calculated HOMO-LUMO energy gap was 4.2140 eV. nanobioletters.com

The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, offering predictions about how the molecule will interact with other reagents. Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by studying charge transfer interactions and their associated stabilization energies within the molecule. colab.wsresearchgate.net

Table 1: Representative DFT-Calculated Properties for Analogous N-Sulfonyl Piperidine Derivatives This table presents data from analogous compounds to illustrate the typical values that would be investigated for this compound.

Compound/Parameter HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Source
((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) - - 4.2140 nanobioletters.com
3-Methyl-2-(4-methylphenylsulfonamido)-N-(2-oxo-2(piperidin-1-yl) ethyl) pentanamide (B147674) (MMOPEP) -7.63 -0.99 6.64 colab.ws
3-Methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl))-2-(phenylsulfonamido)pentanamide (MOPEPP) -7.66 -1.13 6.53 colab.ws

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, complementing the static picture from methods like DFT. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment, such as in a solvent or near a biological receptor. researchgate.netnih.gov

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and simulate its movements over nanoseconds or even microseconds. This allows for the observation of transitions between different conformations of the piperidine ring and the rotation of the ethanesulfonyl group, providing a more complete understanding of the molecule's flexibility.

In studies of similar piperidine analogs, MD simulations have been used to assess the stability of the molecule when bound to a protein target. researchgate.netbiorxiv.org For example, the stability of a docked complex can be evaluated by running an MD simulation and analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms over time. Such simulations are crucial in drug discovery for predicting the binding stability of a ligand in a receptor's active site. researchgate.net

Hirshfeld Surface Analysis and Intermolecular Interaction Energy Studies

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed on data from single-crystal X-ray diffraction. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds and other strong interactions. mdpi.comnih.gov

While a crystal structure for this compound is not publicly available, analysis of related sulfonamide-containing compounds reveals common interaction patterns. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For sulfonamides, the most significant contributions to crystal packing typically come from H···H, O···H/H···O, and C···H/H···C contacts. iucr.orgiucr.org These interactions, particularly hydrogen bonds involving the sulfonyl oxygens and amide protons, are crucial in defining the supramolecular architecture of these compounds in the solid state. nih.goviucr.org

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Representative Sulfonamide Compounds This table presents data from analogous compounds to illustrate the typical interactions that would be analyzed for this compound.

Compound H···H (%) O···H/H···O (%) C···H/H···C (%) N···H/H···N (%) Source
2-(2-hydroxyphenyl)quinoline-6-sulfonamide 28.5 28.6 29.2 - nih.goviucr.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that correlate the chemical structure of compounds with their properties or activities, such as chromatographic retention behavior. eurekaselect.commdpi.com These models are built by calculating a set of molecular descriptors (numerical values representing constitutional, geometrical, physicochemical, and electronic features) and using statistical methods like Partial Least Squares (PLS) or Support Vector Machines (SVM) to find a relationship with an observed property. mdpi.comnih.gov

No QSRR studies specifically including this compound have been reported. However, the methodology has been extensively applied to classes of sulfonamides to predict their retention factors in High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net In such studies, a series of related sulfonamides are analyzed under specific chromatographic conditions. Molecular descriptors are then calculated for each compound, and a regression model is built to predict the retention time. These models can shed light on the molecular features that most influence the property of interest. nih.gov A QSRR study involving this compound and its analogs could provide valuable predictions for their chromatographic behavior, aiding in the development of analytical methods.

Applications of 1 Ethanesulfonyl Piperidin 4 One in Chemical Research

As a Key Intermediate in Complex Molecule Synthesis

The utility of 1-(Ethanesulfonyl)piperidin-4-one in chemical synthesis stems from its bifunctional nature. The ketone at the 4-position serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the sulfonamide moiety provides stability and specific conformational constraints. Piperidin-4-ones, in general, are recognized as highly versatile intermediates for the preparation of a wide array of more complex molecules and pharmacologically active agents nih.govsemanticscholar.org. The classification of this compound as a "Protein Degrader Building Block" by chemical suppliers underscores its intended use in the construction of larger, biologically active molecules calpaclab.com.

The piperidine (B6355638) nucleus is the central structural feature of a vast class of alkaloids with diverse biological activities scribd.commdpi.com. Synthetic chemists frequently employ substituted piperidin-4-ones as advanced intermediates in the total synthesis of these natural products scribd.comwikipedia.org. The ketone functionality allows for the introduction of various substituents and the construction of fused ring systems characteristic of many complex alkaloids. While the general class of piperidin-4-ones is well-established in this role, specific examples detailing the application of this compound as a direct precursor in the total synthesis of a named alkaloid are not prominent in current scientific literature. Its structure, however, makes it a suitable starting material for synthetic routes targeting alkaloids that feature a nitrogen-containing six-membered ring.

This compound serves as a foundational component for the assembly of more elaborate heterocyclic systems. The ketone can be converted into amines, alcohols, or alkenes, or it can participate in condensation reactions to form new rings. The stable ethanesulfonyl group remains intact during these transformations, influencing the properties of the final product. An example of its use is in the synthesis of multi-ring structures, such as N-[1-(ethanesulfonyl)piperidin-4-yl]-[2,3'-bipiperidine]-1-carboxamide, where the ketone is transformed into an amine and subsequently acylated to link to another complex heterocyclic fragment molport.com. This demonstrates its role in modular synthesis, allowing for the connection of different molecular motifs.

Table 1: Example of a Complex Heterocyclic Compound Derived from this compound
Derivative NameMolecular FormulaMolecular WeightSynthetic Role of PrecursorReference
N-[1-(ethanesulfonyl)piperidin-4-yl]-[2,3'-bipiperidine]-1-carboxamideC18H34N4O3S386.56 g/molServes as the core scaffold, providing the N-substituted piperidine ring for further functionalization into a complex urea (B33335) derivative. molport.com

Scaffold Design for Molecular Recognition and Ligand-Target Interaction Profiling

In modern drug discovery, a molecular scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The piperidin-4-one framework is considered a "potential pharmacophore" whose structure can be suitably modified to achieve better interactions with biological receptors nih.govsemanticscholar.org. The specific structure of this compound, with its defined geometry and hydrogen bond acceptor sites, makes it an attractive scaffold for designing new ligands aimed at specific biological targets like enzymes or receptors. Its use as a building block for protein degraders suggests its application in designing molecules that can induce proximity between a target protein and the cellular degradation machinery calpaclab.com.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and testing of a series of related compounds to determine how specific structural features influence biological activity nih.govresearchgate.net. By using this compound as a constant core and systematically modifying other parts of the molecule, researchers can probe the binding pocket of a target protein and optimize ligand affinity and selectivity. For instance, the ketone could be used to attach a variety of side chains, and the resulting compounds would be tested to see how these changes affect binding. While extensive SAR studies have been published for numerous classes of piperidine derivatives nih.govnih.govdrugbank.com, specific, comprehensive SAR studies focused on a series of molecules derived directly from this compound are not widely available in peer-reviewed journals. Its primary role appears to be as a component part for inclusion in larger molecules which are then subjected to these interaction studies.

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in a biological system. The development of such probes requires a scaffold that allows for precise chemical modifications to optimize binding and selectivity, and often to incorporate reporter tags (like fluorescent groups or biotin). The piperidine scaffold is frequently used in the design of such molecular tools nih.gov. Given its utility as a versatile building block, this compound is a suitable candidate for the development of novel chemical probes. The ketone provides a convenient point for attaching linkers or reporter groups, while the core scaffold can be tailored for target recognition. However, the published literature does not currently contain specific examples of chemical probes for biological systems that are explicitly derived from this compound.

Role in Material Science or Polymer Chemistry Research (If Applicable)

A review of the current scientific literature indicates that there are no significant or established applications of this compound within the fields of material science or polymer chemistry. Its research focus and commercial availability are overwhelmingly directed towards applications in medicinal chemistry, drug discovery, and organic synthesis as a building block for biologically active compounds calpaclab.comsigmaaldrich.com.

Utilization in Catalyst Development or Reaction Methodology Studies

Currently, there is a lack of specific research detailing the direct application of this compound in catalyst development or as a key component in reaction methodology studies. The available scientific literature primarily focuses on the synthesis and biological evaluation of various piperidin-4-one derivatives, rather than their explicit use in the field of catalysis.

While the broader class of N-sulfonyl piperidones and related heterocyclic compounds are recognized for their potential as scaffolds and ligands in catalysis, specific studies centered on this compound for these purposes have not been prominently reported. The development of novel catalysts and reaction methodologies is an active area of chemical research, and the utility of specific building blocks like this compound may be explored in future studies.

The piperidin-4-one core is a versatile scaffold, and its derivatives have been investigated in various chemical contexts. For instance, the modification of the piperidine ring and the ketone functionality can lead to the synthesis of chiral ligands for asymmetric catalysis or organocatalysts for a range of organic transformations. However, the influence of the ethanesulfonyl group at the N1 position on the catalytic potential of the piperidin-4-one scaffold remains an area that is not extensively documented.

Further research would be necessary to establish any specific roles of this compound in catalyst design, such as its use as a precursor for more complex catalytic structures or its application in studying reaction mechanisms. Without such dedicated studies, a detailed account of its utilization in this domain cannot be provided at this time.

Future Research Directions and Challenges for 1 Ethanesulfonyl Piperidin 4 One

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 1-(Ethanesulfonyl)piperidin-4-one and related N-sulfonyl piperidones often relies on the reaction of piperidin-4-one with a sulfonyl chloride. While effective, future research will likely focus on creating more innovative and sustainable synthetic pathways.

One promising avenue is the adoption of green chemistry principles. This could involve the use of deep eutectic solvents (DES), which are inexpensive, environmentally safe, and have been shown to be effective media for the synthesis of other piperidin-4-one derivatives. researchgate.net Another approach is the development of one-pot, multi-component reactions, such as the Mannich condensation, which can improve atom economy and reduce waste. chemrevlett.com Researchers are also exploring metal-catalyzed cyclization and hydrogenation reactions that proceed under milder conditions, are more tolerant to various functional groups, and utilize more environmentally benign catalysts. nih.gov For instance, cobalt-based heterogeneous catalysts have been used for pyridine (B92270) hydrogenation in water, offering a greener alternative to precious metal catalysts and harsh reaction conditions. nih.gov

Future synthetic strategies could also explore novel cyclization methods. The aza-Michael reaction, an atom-efficient method for creating piperidines, could be further optimized for the synthesis of N-sulfonylated piperidones. kcl.ac.uknih.gov Additionally, radical-mediated cyclizations and tandem reactions, such as radical addition followed by ionic cyclization, present innovative routes to construct the piperidine (B6355638) ring with high control over substitution patterns. researchgate.netmdpi.com

Table 1: Comparison of Potential Synthetic Approaches

Synthetic ApproachPotential AdvantagesKey Challenges
Green Solvents (e.g., DES) Environmentally benign, low cost, potential for improved yields. researchgate.netSolvent selection for specific reactants, product isolation.
One-Pot Reactions Increased efficiency, reduced waste, simplified procedures. kcl.ac.ukchemrevlett.comOptimization of reaction conditions for multiple steps, potential for side reactions.
Advanced Catalysis Milder reaction conditions, higher selectivity, functional group tolerance. nih.govCatalyst cost and stability, removal of metal residues from the final product.
Novel Cyclizations Access to diverse substitution patterns, high atom economy. kcl.ac.uknih.govresearchgate.netSubstrate scope limitations, control of stereoselectivity. mdpi.com

Exploration of Uncharted Chemical Transformations

The chemical reactivity of this compound is largely centered around its ketone functionality. While standard reactions like reduction to the corresponding alcohol or reductive amination are known, a vast landscape of chemical transformations remains unexplored.

Future research should investigate the unique influence of the N-ethanesulfonyl group on the reactivity of the piperidine ring. This electron-withdrawing group modulates the nucleophilicity of the nitrogen atom and can influence the stereochemical outcome of reactions at the C4-position. Exploring reactions that leverage this electronic feature could lead to novel molecular scaffolds. For example, investigating the stability and reactivity of the enolate or enamine derivatives of this compound could open pathways to new C-C and C-heteroatom bond formations at the C3 and C5 positions.

Furthermore, radical-based transformations originating from the piperidine ring are an area ripe for exploration. mdpi.com Methods involving C-H activation could allow for direct functionalization of the piperidine backbone, bypassing the need for pre-functionalized starting materials and offering a more direct route to complex derivatives. mdpi.com The development of stereoselective reactions, such as enantioselective reductions of the ketone or diastereoselective additions, would be highly valuable for creating chiral building blocks for pharmaceutical synthesis. nih.gov

Advanced Computational Predictions and Experimental Validation

Computational chemistry offers powerful tools to accelerate the discovery and optimization of synthetic routes and to predict the properties of novel derivatives of this compound. mdpi.com Future research will increasingly rely on a synergistic approach combining computational modeling with experimental validation.

Structure-based pharmacophore modeling and molecular docking can be used to predict the binding of this compound derivatives to biological targets, guiding the design of new therapeutic agents. mdpi.comrsc.org These computational methods can help identify key interactions between the molecule and a protein's active site, allowing for the rational design of modifications to improve potency and selectivity. mdpi.com For instance, simulations can predict how changes to the N-sulfonyl group or substitutions on the piperidine ring might affect binding affinity. sci-hub.se

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its derivatives, which is crucial for understanding their interaction with biological receptors. mdpi.comsci-hub.se Furthermore, computational tools like alanine (B10760859) scanning can be used to evaluate the contribution of specific amino acid residues to the binding energy of a ligand-protein complex, further refining the design of new inhibitors. mdpi.com Quantum mechanics calculations can be employed to predict reaction pathways and transition states, aiding in the optimization of reaction conditions for both known and novel transformations. The predictions from these computational studies must then be rigorously tested through experimental synthesis and biological evaluation to validate and refine the computational models. nih.gov

Application in Emerging Areas of Chemical Science

While the piperidine moiety is a mainstay in medicinal chemistry, this compound itself has the potential to be applied in several emerging areas of chemical science. kcl.ac.uknih.gov Its unique combination of a polar sulfonyl group and a reactive ketone handle makes it an attractive scaffold for new applications.

In the field of chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. The sulfonyl group can participate in hydrogen bonding, while the piperidine ring acts as a rigid scaffold to present other functional groups in a defined spatial orientation. sci-hub.se This could be exploited in the design of inhibitors for enzymes where such interactions are critical.

In materials science, the incorporation of this polar, rigid building block into polymers or larger molecular architectures could lead to materials with novel properties. For example, its derivatives could be investigated for applications in organic electronics or as components of functional dyes. acs.org The development of derivatization techniques, such as "click" chemistry, could facilitate the integration of this scaffold into larger systems. researchgate.net

Furthermore, the compound could serve as a key intermediate in the synthesis of complex natural products or their analogues, which often possess intricate three-dimensional structures. kcl.ac.uk The ability to functionalize the piperidine ring at multiple positions would be essential for this purpose.

Addressing Challenges in Scalable Synthesis and Derivatization

For this compound to be widely adopted as a building block, challenges related to its scalable synthesis and subsequent derivatization must be addressed. While laboratory-scale syntheses are established, large-scale production requires robust, cost-effective, and safe processes. researchgate.net Future research should focus on optimizing reaction conditions to minimize the use of hazardous reagents and solvents and to simplify purification procedures. The development of continuous flow processes could offer a safer and more efficient alternative to batch production for large-scale synthesis.

A significant challenge lies in the selective functionalization of the piperidine ring. Developing methods for regioselective and stereoselective derivatization at positions other than the nitrogen and the C4-ketone is a key goal. kcl.ac.uk This will be crucial for creating a diverse range of analogues for screening in drug discovery and other applications. dtu.dk For example, achieving selective substitution at the C2, C3, C5, or C6 positions would greatly expand the chemical space accessible from this starting material. ucl.ac.uk

Another challenge is the potential for difficult purifications, especially when dealing with closely related derivatives or stereoisomers. researchgate.net The development of derivatization strategies that yield crystalline products can simplify purification through recrystallization. chemrevlett.com Furthermore, improving analytical methods for the characterization of these non-chromophoric compounds is also an important consideration for quality control in a scalable process. researchgate.net Addressing these synthetic and derivatization challenges will be paramount to unlocking the full potential of this compound in both academic research and industrial applications.

Q & A

Q. What are the established synthetic routes for 1-(ethanesulfonyl)piperidin-4-one, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the piperidin-4-one nitrogen. Ethanesulfonyl chloride is reacted with piperidin-4-one under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF at 0–25°C . Optimization includes monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and purification by column chromatography. Yield improvements (70–85%) are achieved by controlled addition of sulfonylating agents to prevent exothermic side reactions. Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) confirm sulfonylation by observing downfield shifts for the N–SO2 protons (~3.4–3.6 ppm) and carbonyl carbon (~207 ppm) .
  • XRD : Single-crystal X-ray diffraction (using SHELX or ORTEP-III ) resolves the chair conformation of the piperidin-4-one ring and sulfonyl group geometry. Data collection at 100 K with Mo-Kα radiation minimizes thermal motion artifacts .
  • HPLC-MS : High-resolution mass spectrometry (ESI+) validates molecular ion peaks (e.g., [M+H]+ at m/z 221.08) .

Q. How is this compound utilized in preliminary pharmacological screening?

  • Methodological Answer : The compound serves as a precursor for bioactive derivatives. In vitro assays (e.g., enzyme inhibition) involve:
  • ACE2 Inhibition : Tested at 10–100 µM concentrations in buffer (pH 7.4, 37°C) with fluorogenic substrates .
  • Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells (24–48 hr exposure) to determine IC50 values .

Advanced Research Questions

Q. How do conformational dynamics of the piperidin-4-one ring influence the biological activity of this compound derivatives?

  • Methodological Answer : Ring puckering parameters (Cremer-Pople coordinates ) quantify deviations from planarity. Computational studies (DFT at B3LYP/6-31G* level) predict equatorial vs. axial sulfonyl group orientations. Example : A 30° puckering amplitude increases steric hindrance, reducing binding affinity to target proteins by ~40% in molecular dynamics simulations .

Q. What experimental strategies resolve contradictions in reported synthetic yields or byproduct profiles?

  • Methodological Answer : Discrepancies arise from:
  • Solvent Polarity : Polar aprotic solvents (DMF) increase byproduct formation (e.g., N,N-disubstituted sulfonamides) compared to non-polar solvents .
  • Temperature Control : Exothermic reactions above 25°C promote hydrolysis of ethanesulfonyl chloride, reducing yields. Mitigate via ice baths and slow reagent addition .
    Validate reproducibility using DoE (Design of Experiments) to isolate critical factors (e.g., molar ratio, solvent) .

Q. How can molecular docking studies guide the design of this compound-based inhibitors for specific enzymes?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, USP7 ).
  • Docking Workflow :

Prepare ligand (AMBER force field) and receptor (PDB ID: 2WEI) in AutoDock Vina.

Define grid boxes around catalytic residues (e.g., Zn²+ in ACE2).

Score poses using binding energy (ΔG ≤ −8.5 kcal/mol) and hydrogen-bonding interactions .

  • Validation : Compare with co-crystallized inhibitors (RMSD ≤ 2.0 Å) .

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